molecular formula C10H11Cl2NO4S B2537740 Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate CAS No. 425608-86-2

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate

Cat. No.: B2537740
CAS No.: 425608-86-2
M. Wt: 312.16
InChI Key: KIHDMQGBFAAMCM-UHFFFAOYSA-N
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Description

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate is a synthetic organic compound that belongs to the class of glycinates These compounds are often used in various chemical and industrial applications due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloroaniline, methylsulfonyl chloride, and glycine methyl ester.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets. The dichlorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(3,5-dichlorophenyl)glycinate
  • Methyl N-(methylsulfonyl)glycinate
  • N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycine

Uniqueness

Methyl N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of both dichlorophenyl and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and specificity in various applications.

Properties

IUPAC Name

methyl 2-(3,5-dichloro-N-methylsulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO4S/c1-17-10(14)6-13(18(2,15)16)9-4-7(11)3-8(12)5-9/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHDMQGBFAAMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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